molecular formula C14H12N2O4 B1624373 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile CAS No. 219763-81-2

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile

Cat. No. B1624373
M. Wt: 272.26 g/mol
InChI Key: LTZACGNRKOUJKO-UHFFFAOYSA-N
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Patent
US07498326B2

Procedure details

A mixture of 4-amino-benzonitrile (12.5 g, 0.106 mol), 2,2-dimethyl-[1,3]dioxane-4,6-dione (18.3 g, 0.127 mol) and trimethylorthoformate (16 ml) in ethanol (100 ml) was refluxed for 3 hours. After cooling the solid was filtered off, washed with ethanol and air dried. The product was obtained as an off-white solid (27.9 g, 97%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][C:11]1([CH3:19])[O:16][C:15](=[O:17])[CH2:14][C:13](=[O:18])[O:12]1.[CH3:20]OC(OC)OC>C(O)C>[CH3:10][C:11]1([CH3:19])[O:16][C:15](=[O:17])[C:14](=[CH:20][NH:1][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[C:13](=[O:18])[O:12]1

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
18.3 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
16 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solid
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with ethanol and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(C(C(O1)=O)=CNC1=CC=C(C#N)C=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.